N-[1-(anilinocarbonyl)-2-(2-furyl)vinyl]-4-butoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(anilinocarbonyl)-2-(2-furyl)vinyl]-4-butoxybenzamide, also known as AF-16, is a chemical compound that has been studied extensively for its potential application in scientific research. AF-16 is a member of the family of compounds known as benzamides, which have been shown to have a range of biological activities.
Wirkmechanismus
The mechanism of action of N-[1-(anilinocarbonyl)-2-(2-furyl)vinyl]-4-butoxybenzamide is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways that are involved in the growth and survival of cancer cells. N-[1-(anilinocarbonyl)-2-(2-furyl)vinyl]-4-butoxybenzamide has been shown to inhibit the activity of a protein called AKT, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
In addition to its anti-cancer activity, N-[1-(anilinocarbonyl)-2-(2-furyl)vinyl]-4-butoxybenzamide has also been shown to have other biochemical and physiological effects. Studies have shown that N-[1-(anilinocarbonyl)-2-(2-furyl)vinyl]-4-butoxybenzamide can inhibit the growth of certain bacteria and fungi, and it has also been shown to have anti-inflammatory activity.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[1-(anilinocarbonyl)-2-(2-furyl)vinyl]-4-butoxybenzamide in lab experiments is that it has been shown to have potent activity against a range of cancer cell lines, making it a promising candidate for the development of new anti-cancer drugs. However, one limitation of using N-[1-(anilinocarbonyl)-2-(2-furyl)vinyl]-4-butoxybenzamide in lab experiments is that its mechanism of action is not fully understood, which could make it difficult to optimize its activity or develop new derivatives with improved properties.
Zukünftige Richtungen
There are several future directions for research on N-[1-(anilinocarbonyl)-2-(2-furyl)vinyl]-4-butoxybenzamide. One area of research could be to further study its mechanism of action and identify the specific enzymes and signaling pathways that it targets. Another area of research could be to develop new derivatives of N-[1-(anilinocarbonyl)-2-(2-furyl)vinyl]-4-butoxybenzamide with improved activity or selectivity for specific types of cancer cells. Finally, N-[1-(anilinocarbonyl)-2-(2-furyl)vinyl]-4-butoxybenzamide could be studied in combination with other drugs to determine if it has synergistic effects that could enhance its anti-cancer activity.
Synthesemethoden
The synthesis of N-[1-(anilinocarbonyl)-2-(2-furyl)vinyl]-4-butoxybenzamide involves a multi-step process that begins with the reaction of 4-butoxybenzoic acid with thionyl chloride to form 4-butoxybenzoyl chloride. This intermediate is then reacted with aniline to form N-(4-butoxybenzoyl)aniline. The final step in the synthesis involves the reaction of N-(4-butoxybenzoyl)aniline with 2-furancarboxaldehyde to form N-[1-(anilinocarbonyl)-2-(2-furyl)vinyl]-4-butoxybenzamide.
Wissenschaftliche Forschungsanwendungen
N-[1-(anilinocarbonyl)-2-(2-furyl)vinyl]-4-butoxybenzamide has been studied extensively for its potential application in scientific research. One area of research that has shown promise is in the development of new drugs for the treatment of cancer. N-[1-(anilinocarbonyl)-2-(2-furyl)vinyl]-4-butoxybenzamide has been shown to have potent anti-cancer activity in vitro, and studies in animal models have also shown promising results.
Eigenschaften
IUPAC Name |
N-[(E)-3-anilino-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]-4-butoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O4/c1-2-3-15-29-20-13-11-18(12-14-20)23(27)26-22(17-21-10-7-16-30-21)24(28)25-19-8-5-4-6-9-19/h4-14,16-17H,2-3,15H2,1H3,(H,25,28)(H,26,27)/b22-17+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLDULZPNNWYPFG-OQKWZONESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC(=CC2=CC=CO2)C(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=CO2)/C(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(anilinocarbonyl)-2-(2-furyl)vinyl]-4-butoxybenzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.